Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate
Description
Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate is a triazine-derived compound characterized by a 1,2,4-triazin-6-yl core substituted with a sulfanyl group and an acetate ester moiety. The pentyl ester group (C₅H₁₁) distinguishes it from analogs with alternative alkyl or aromatic substituents.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H15N3O4S/c1-2-3-4-5-17-7(14)6-18-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16) |
InChI Key |
MBEUOYQJKDMOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves reacting hydrazine derivatives with diketones or diesters under acidic or basic conditions. For example:
-
Reagents : Hydrazine hydrate, diketone (e.g., 1,3-diketones).
-
Conditions : Reflux in ethanol or acetic acid.
-
Mechanism : Formation of the triazine ring via nucleophilic attack of hydrazine on the diketone, followed by dehydration and cyclization.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, 1,3-cyclohexanedione | EtOH, reflux, 6 h | 50–70% |
Functionalization of the Triazine Core
The sulfanyl group is introduced at the 6-position of the triazine. This step may involve nucleophilic substitution or cross-coupling reactions.
Nucleophilic Substitution
If the triazine core is functionalized with a leaving group (e.g., bromide or triflate), the sulfanyl group can be introduced via reaction with a thiol:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Substitution | Triazine-6-bromide, pentyl 2-mercaptoacetate | K₂CO₃, DMF, 60°C, 12 h | 60–75% |
Example :
Reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl bromide with pentyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) yields the sulfanyl-linked intermediate.
Cross-Coupling Reactions (Palladium-Catalyzed)
For aryl or heteroaryl sulfanyl groups, Suzuki-Miyaura coupling may be employed:
| Step | Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Coupling | Triazine-6-boronate, pentyl 2-(bromothio)acetate | Pd(PPh₃)₄, KOAc, dioxane | 80°C, 18 h, inert atmosphere | 70–85% |
Example :
Borylation of a triazine intermediate followed by coupling with a thioacetate boronic acid under palladium catalysis.
Esterification of the Acetate Moiety
The pentyl ester is typically introduced via esterification of the acetic acid precursor.
Standard Esterification
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | 2-[(Triazinyl)sulfanyl]acetic acid, pentanol | DCC, DMAP, CH₂Cl₂, 0°C to RT | 80–90% |
Mechanism : Carbodiimide-mediated coupling of the carboxylic acid with pentanol.
Purification and Characterization
Final purification often involves chromatography, with characterization by NMR and MS:
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for pentyl chain (δ 0.8–1.4 ppm), acetate (δ 4.1–4.3 ppm), triazine NH (δ 6.5–7.0 ppm) |
| LC-MS | [M+H]⁺ at m/z 273.31 (C₁₀H₁₅N₃O₄S) |
Alternative Routes and Challenges
One-Pot Synthesis
A streamlined approach combining cyclization, substitution, and esterification in a single pot is theoretically feasible but requires optimization of reaction compatibility.
Limitations
-
Regioselectivity : Control over sulfanyl group positioning on the triazine ring.
-
Stability : Sensitivity of the triazine core to harsh conditions (e.g., strong acids/bases).
Below is a summary of plausible methods for key steps:
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yields, simple reagents | Requires pre-functionalized triazine |
| Suzuki Coupling | Versatility for diverse sulfanyl groups | Expensive catalysts, complex workup |
| Esterification | Mild conditions, high efficiency | Limited to carboxylic acid precursors |
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl group (-S-) acts as a nucleophile, enabling substitution reactions with electrophiles. For example:
This mechanism is supported by the reaction of similar quinazolinone derivatives with ethyl chloroacetate .
Oxidation
The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives:
Such transformations are common in sulfur-containing heterocycles .
Hydrolysis
The ester group (-CO₂Pentyl) may hydrolyze under acidic or basic conditions to form carboxylic acids:
Functionalization at the Triazine Ring
The 3,5-dioxo-triazine core may undergo reactions such as:
-
Alkylation/Acylation : Substitution at the nitrogen or sulfur positions.
-
Condensation : Formation of fused heterocycles via coupling with carbonyl compounds.
Biological Activity
The compound’s structural features (sulfanyl group, triazine ring) suggest potential as:
-
Enzyme inhibitors : By mimicking natural substrates.
-
Antimicrobial agents : Through disruption of microbial metabolic pathways.
Analytical Characterization
Key techniques used to monitor reactions include:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that triazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their biological activity by increasing lipophilicity and reactivity.
Anticancer Properties : Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate has been investigated for its cytotoxic effects against cancer cell lines. A notable study demonstrated that modifications in the phenyl ring significantly influence activity against Jurkat and HT29 cell lines. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | HT29 |
These findings suggest that structural modifications can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects : Preliminary studies suggest that triazine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .
Organic Synthesis Applications
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution. The compound can undergo:
- Oxidation : To form corresponding oxides using agents like potassium permanganate.
- Reduction : To yield amines or other derivatives with reducing agents such as lithium aluminum hydride.
These reactions are essential in developing new pharmaceuticals and agrochemicals.
Materials Science Applications
In materials science, the compound is explored for its potential use in developing novel materials with unique properties. Its structural characteristics may contribute to advancements in polymer chemistry and nanotechnology.
Case Study: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of various triazine derivatives revealed that those similar to this compound showed significant inhibition against pathogens such as E. coli and S. aureus.
Case Study: Cytotoxicity in Cancer Research
A research article focused on the cytotoxic effects of triazine derivatives highlighted that certain modifications could lead to lower IC50 values compared to established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
a) Benzyl ((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetate
- Molecular Formula : C₁₂H₁₁N₃O₄S
- Key Feature : Benzyl ester group (C₆H₅CH₂) instead of pentyl.
- This may influence solubility (lower aqueous solubility due to hydrophobicity) and receptor-binding interactions in biological systems .
b) 2-{[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]methyl}benzonitrile
- Molecular Formula : C₁₁H₈N₄O₂S
- Key Feature : Benzonitrile substituent linked via a methylene bridge.
- This compound’s molecular mass (260.271 g/mol) is lower than the pentyl derivative, suggesting differences in volatility or crystallinity .
c) Metsulfuron Methyl Ester (Pesticide)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Feature : Methoxy and methyl groups on the triazine ring, with a sulfonylurea bridge.
- Comparison : Unlike the pentyl compound, this herbicide leverages a sulfonylurea group for acetyl-CoA carboxylase inhibition. The methoxy substituent enhances stability against hydrolysis, a critical trait for environmental persistence in agrochemicals .
Physical and Chemical Properties
- Lipophilicity : The pentyl ester’s longer alkyl chain likely increases lipophilicity (logP > benzyl derivative), favoring membrane permeability in drug design.
- Stability: Halogenated analogs (e.g., dichloro derivatives in ) exhibit higher stability but may pose toxicity risks, whereas non-halogenated triazines like the pentyl compound prioritize biodegradability .
Biological Activity
Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C12H19N3O4S
- Molecular Weight : 299.36 g/mol
- IUPAC Name : this compound
The compound features a triazine ring that is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential as a pharmacophore in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis may utilize various methods including cyclization reactions and the use of solvents like dimethylformamide to facilitate the formation of the triazine structure .
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DU145 (Prostate) | 10 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 8 | Disruption of microtubule formation |
These findings suggest that the compound may induce cell death through mechanisms involving apoptosis and disruption of cellular structures critical for mitosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary data indicate that it possesses inhibitory effects against various bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial metabolic pathways .
Case Studies and Research Findings
A notable study focused on the compound's efficacy in vivo using xenograft models. The results showed a significant reduction in tumor size when treated with this compound compared to control groups. This study underscores the potential for this compound as a therapeutic agent in cancer treatment.
Table: Summary of Biological Evaluations
| Study Type | Findings |
|---|---|
| In Vitro | Cytotoxicity against DU145 and K562 cells |
| In Vivo | Significant tumor reduction in xenograft models |
| Antimicrobial | Inhibitory effects on various bacterial strains |
The biological activity of this compound is likely mediated through several mechanisms:
- Microtubule Disruption : Similar to other triazine derivatives known for their anticancer properties.
- Caspase Activation : Leading to apoptosis in cancer cells.
- Enzyme Inhibition : Potentially targeting specific enzymes involved in microbial metabolism.
Q & A
Q. What are the common synthetic routes for Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Nucleophilic substitution at the 6-position of the 1,2,4-triazine-3,5-dione core using a thiol-containing intermediate (e.g., 6-mercapto-1,2,4-triazine-3,5-dione). This step often employs polar aprotic solvents (e.g., DMF) and bases like triethylamine to deprotonate the thiol group .
- Step 2 : Esterification of the resulting sulfanylacetic acid intermediate with pentanol. Steglich esterification (using DCC/DMAP) or acid-catalyzed (H₂SO₄) esterification are common methods, depending on the stability of the intermediates .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the compound characterized in terms of purity and structural integrity?
- Methodological Answer : A multi-technique approach is essential:
Advanced Research Questions
Q. What reaction mechanisms govern the synthesis of this compound, and how can side products be minimized?
- Methodological Answer :
- Mechanism : The sulfanyl group introduction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the triazine ring. Steric hindrance from the triazine’s substituents can slow this step, requiring elevated temperatures (60–80°C) .
- Side Reactions : Competing oxidation of the thiol to disulfide or over-esterification can occur. Mitigation strategies include inert atmosphere (N₂/Ar), controlled stoichiometry of pentanol, and use of antioxidants like BHT .
Data Contradiction Note : Some studies report lower yields in non-polar solvents (e.g., toluene) due to poor solubility of intermediates, while others achieve higher efficiency in DMF .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-rich nature makes it prone to oxidation, aligning with experimental instability in aerobic conditions .
- Molecular Dynamics (MD) : Simulates solvation effects and degradation pathways. Studies on similar triazine derivatives show accelerated hydrolysis in aqueous environments at pH > 8, suggesting the need for pH-controlled storage .
Q. What challenges arise in optimizing reaction conditions for scalable synthesis?
- Methodological Answer :
- Temperature : Excessive heat (>80°C) degrades the triazine ring, reducing yield. Kinetic studies (e.g., Arrhenius plots) recommend maintaining 60–70°C for the nucleophilic substitution step .
- Catalyst Selection : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) offers greener alternatives but may require longer reaction times (48–72 hrs) compared to acid catalysis (6–12 hrs) .
Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acid catalysis (H₂SO₄) | 85 | 92 | |
| Enzymatic esterification | 78 | 98 |
Q. Are there contradictions in reported biological activities of structurally related compounds, and how can these be resolved?
- Methodological Answer :
- Case Study : Resmetirom (MGL-3196), a triazine derivative, shows conflicting data in thyroid receptor β (TRβ) activation assays. One study reports EC₅₀ = 50 nM , while another cites EC₅₀ = 120 nM .
- Resolution : Variability arises from assay conditions (e.g., cell lines: HEK293 vs. HepG2) or ligand solubility. Standardized protocols (e.g., DMSO concentration ≤0.1%) and orthogonal assays (SPR, reporter gene) are recommended for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
